
Hexyl 2-methylpentanoate
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Overview
Description
Hexyl 2-methylpentanoate is an ester compound with the molecular formula C12H24O2. It is derived from the esterification of hexanol and 2-methylpentanoic acid. This compound is known for its pleasant fruity odor, making it a valuable ingredient in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl 2-methylpentanoate can be synthesized through the Fischer esterification process. This involves the reaction of hexanol with 2-methylpentanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the removal of water, which drives the equilibrium towards ester formation .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid or other suitable acid catalysts. The mixture is then heated under reflux, and the ester is purified through distillation .
Chemical Reactions Analysis
Hydrolysis
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Description: In the presence of water and a catalyst (acid or base), hexyl 2-methylpentanoate undergoes hydrolysis, breaking the ester bond to yield 2-methylpentanoic acid and hexanol.
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Reaction Conditions:
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Chemical Equation:
C12H24O2+H2OAcid Base CatalystC6H14O Hexanol +C6H12O2 2 Methylpentanoic acid -
Importance: Hydrolysis is critical in both synthetic and biological systems for breaking down esters into their parent alcohol and carboxylic acid components.
Esterification
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Description: this compound can be synthesized through the esterification of 2-methylpentanoic acid with hexanol.
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Reaction Conditions :
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Chemical equation:
C6H12O2 2 Methylpentanoic acid +C6H14O Hexanol Acid CatalystC12H24O2+H2O -
Importance: Esterification is a fundamental reaction in organic chemistry, allowing for the creation of esters from carboxylic acids and alcohols.
Saponification
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Description: Saponification involves treating this compound with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to produce a salt of 2-methylpentanoic acid and hexanol .
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Reaction Conditions:
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Chemical Equation:
C12H24O2+NaOH→C6H13ONa Sodium 2 methylpentanoate +C6H14O Hexanol -
Importance: Saponification is commonly used to produce soaps from fats and oils and can be applied to酯to create salts of carboxylic acids .
Hydrogenation
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Description: While not a direct reaction of this compound, related compounds such as alkyl-2-methyl-4-pentenoate can be hydrogenated to produce mixtures including alkyl-2-methylpentanoate . This suggests this compound could potentially undergo hydrogenation if it were unsaturated.
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Reaction Conditions:
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Chemical Equation (example with a related unsaturated ester):
Alkyl 2 methyl 4 pentenoate+H2Pd C or Lindlar CatalystAlkyl 2 methylpentanoate -
Importance: Hydrogenation is used to reduce unsaturated bonds in organic compounds, altering their saturation and properties .
Other potential reactions
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Transesterification: this compound can undergo transesterification with other alcohols in the presence of a catalyst, exchanging the hexyl group with another alcohol moiety .
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Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4), although this is less common due to the availability of more direct synthetic routes .
Scientific Research Applications
Hexyl 2-methylpentanoate has several applications in scientific research and industry:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems due to its ester structure.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the flavor and fragrance industry for its fruity aroma. .
Mechanism of Action
The mechanism of action of hexyl 2-methylpentanoate involves its interaction with olfactory receptors due to its volatile nature. When inhaled, the compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of a fruity odor. In biological systems, esters like this compound can undergo hydrolysis to release the corresponding alcohol and acid, which may have their own biological activities .
Comparison with Similar Compounds
Hexyl 2-methylpentanoate can be compared with other esters such as:
Ethyl acetate: Known for its sweet smell and used in nail polish removers and glues.
Methyl butyrate: Has a fruity odor and is used in flavorings and perfumes.
Butyl acetate: Used as a solvent in the production of lacquers and paints.
Uniqueness: this compound is unique due to its specific combination of hexanol and 2-methylpentanoic acid, giving it a distinct fruity aroma that is highly valued in the flavor and fragrance industry .
By understanding the properties, preparation methods, reactions, applications, and mechanisms of action of this compound, researchers and industry professionals can better utilize this compound in various fields.
Properties
CAS No. |
5448-59-9 |
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Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
hexyl 2-methylpentanoate |
InChI |
InChI=1S/C12H24O2/c1-4-6-7-8-10-14-12(13)11(3)9-5-2/h11H,4-10H2,1-3H3 |
InChI Key |
AHCHETIYFJZLHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C(C)CCC |
Origin of Product |
United States |
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